molecular formula C22H24N4O4S2 B2615270 5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 688790-99-0

5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2615270
CAS No.: 688790-99-0
M. Wt: 472.58
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,4-a]quinazoline core modified with a sulfanylidene group at position 1, a piperidine-1-carbonyl moiety at position 8, and a carboxamide-linked tetrahydrofuran (oxolan-2-ylmethyl) substituent at position 3.

Properties

IUPAC Name

5-oxo-N-(oxolan-2-ylmethyl)-8-(piperidine-1-carbonyl)-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S2/c27-19-15-7-6-13(21(29)25-8-2-1-3-9-25)11-16(15)26-18(24-19)17(32-22(26)31)20(28)23-12-14-5-4-10-30-14/h13-16H,1-12H2,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRNLQGUKRQPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC3C(C2)N4C(=C(SC4=S)C(=O)NCC5CCCO5)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound with potential biological activity. Its structure includes a thiazoloquinazoline core, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H24N4O4S2
  • Molecular Weight : 472.58 g/mol
  • CAS Number : 688790-99-0

The structural features include:

  • A thiazolo[3,4-a]quinazoline core.
  • Functional groups such as a piperidine carbonyl and oxolan moiety.

This unique arrangement may contribute to its biological activities.

Anticancer Properties

Research indicates that compounds with thiazoloquinazoline structures exhibit significant anticancer activities. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes. For instance, thiazoloquinazolines have been shown to inhibit tyrosine kinases, which play a crucial role in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties. Compounds similar to 5-oxo-N-[(oxolan-2-yl)methyl]-8-(piperidine-1-carbonyl)-1-sulfanylidene have demonstrated activity against a range of bacterial strains. The presence of sulfur in its structure may enhance its interaction with microbial proteins, disrupting their function .

Case Study 1: Anticancer Activity

In a study involving various thiazoloquinazoline derivatives, one compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This suggests that modifications in the side chains can enhance efficacy against specific cancer types .

Case Study 2: Enzyme Inhibition

A related compound demonstrated potent inhibition of the epidermal growth factor receptor (EGFR), a target in many cancers. The study reported a significant reduction in phosphorylation levels of downstream signaling molecules after treatment with the compound .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of tyrosine kinases
AntimicrobialDisruption of microbial protein function

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Differences

The thiazoloquinazoline scaffold distinguishes this compound from benzimidazolone derivatives (e.g., compounds 14 and 19 in ), which possess a benzodiazol-1-yl core. While both classes incorporate piperidine carboxamide substituents, the thiazoloquinazoline core likely confers distinct electronic and steric properties, influencing target selectivity and metabolic stability.

Substituent Analysis

  • Piperidine-1-carbonyl vs. Aryl Carboxamides :
    The target compound’s piperidine-1-carbonyl group at position 8 contrasts with the aryl carboxamides in compounds 14 (4-methylphenyl) and 19 (3,4-dichlorophenyl) . The piperidine moiety may enhance solubility in polar environments compared to aromatic substituents, which are more lipophilic.
  • Oxolan-2-ylmethyl vs.

Research Findings and Implications

Electronic Effects

Pharmacokinetic Considerations

The oxolan-2-ylmethyl substituent could improve aqueous solubility relative to the halogenated aryl groups in compounds 14 and 19 , which may exhibit higher plasma protein binding and longer half-lives due to lipophilicity .

Target Selectivity

While compounds 14 and 19 were optimized as inhibitors of 8-oxo-guanine DNA glycosylase (OGG1) , the thiazoloquinazoline scaffold in the target compound might favor kinase inhibition, as similar cores are prevalent in kinase inhibitor designs (e.g., imatinib analogs).

Q & A

Q. Example Protocol :

React a quinazoline precursor with Appel salt in acetonitrile at 60°C for 12 hours.

Add piperidine-1-carbonyl chloride dropwise under nitrogen, followed by triethylamine.

Treat with Lawesson’s reagent in toluene at reflux to introduce the thiocarbonyl group.

Basic: How should researchers handle safety and storage for this compound?

Answer:
Based on structural analogs and safety

  • PPE : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to mitigate exposure to volatile byproducts (e.g., sulfur oxides) .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent oxidation or moisture ingress .

Q. Emergency Measures :

  • Spills : Contain with inert absorbents (e.g., vermiculite) and avoid dust generation .
  • Exposure : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Basic: What spectroscopic techniques are optimal for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the thiazoloquinazoline core, piperidine substituents, and sulfanylidene group. Look for characteristic shifts:
    • Thiocarbonyl sulfur: δ\delta ~200 ppm in 13C^{13}C-NMR .
    • Oxolan-2-yl methyl protons: δ\delta 3.5–4.0 ppm (multiplet) in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thiocarbonyl (C=S, ~1250 cm1^{-1}) stretches .

Advanced: How can synthesis yield be optimized using Design of Experiments (DoE)?

Answer:
Apply DoE to identify critical parameters:

  • Factors : Temperature (50–70°C), catalyst loading (0.1–1.0 eq), reaction time (8–24 hours).
  • Response Variables : Yield, purity, byproduct formation.

Case Study :
A flow-chemistry DoE optimized diphenyldiazomethane synthesis by varying residence time and temperature, achieving 85% yield . For this compound:

Use a fractional factorial design to screen variables.

Optimize via response surface methodology (RSM) to refine conditions.

Validate with triplicate runs to ensure reproducibility.

Key Insight : Base selection (e.g., triethylamine vs. DBU) significantly impacts intermediate stability .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) .
  • Purity Checks : Use HPLC-MS to rule out impurities causing anomalous peaks .
  • Crystallography : If available, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry .

Example : A study on triazinyl derivatives used 1H^1H-15N^{15}N HMBC to resolve ambiguities in heterocyclic connectivity .

Advanced: What strategies are recommended for pharmacological profiling?

Answer:

  • Receptor Binding Assays : Screen against targets like CGRP receptors (analogous to BMS-694153) using radioligand displacement assays .
  • Solubility Optimization : Improve aqueous solubility via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .
  • In Vivo Models : Use migraine models (e.g., nitroglycerin-induced hyperalgesia in rodents) to assess efficacy .

Q. Key Metrics :

  • IC50_{50} values for target engagement.
  • Pharmacokinetic parameters (e.g., bioavailability in rabbits) .

Advanced: How to address discrepancies in reported biological activity data?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and incubation times .
  • Orthogonal Assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays .
  • Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude batch-to-batch variability .

Case Study : A study on dithiazole derivatives resolved conflicting CYP3A4 inhibition data by controlling for residual solvent effects .

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